

# Application Notes and Protocols: <sup>99m</sup>Tc Radiolabeling of FAP-IN-2 TFA

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## Compound of Interest

Compound Name: FAP-IN-2 TFA

Cat. No.: B10861711

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## Introduction

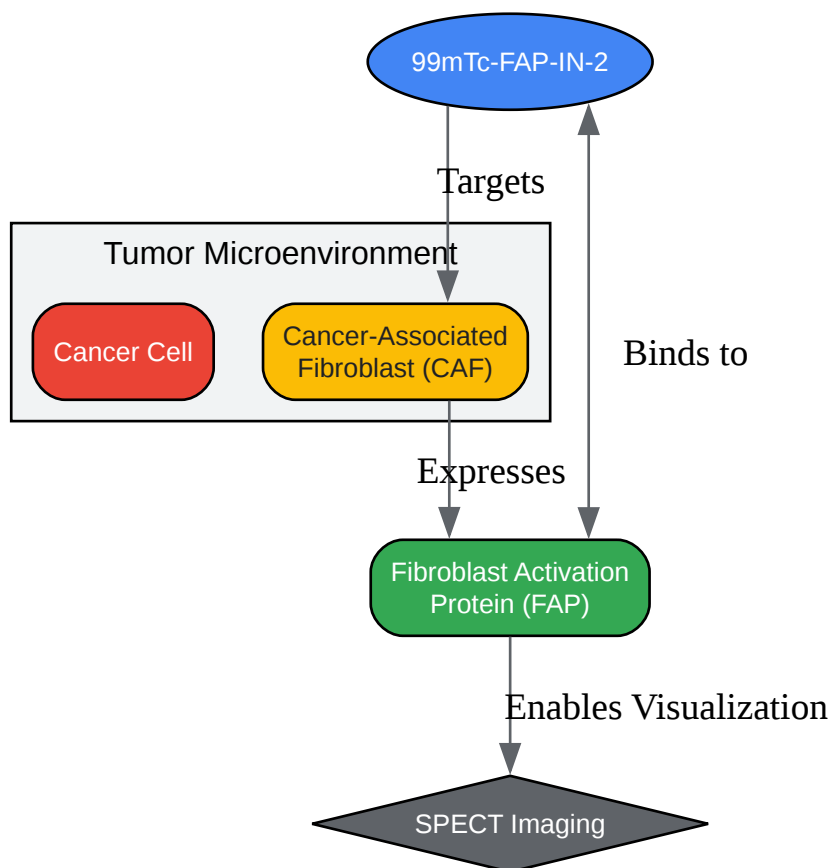
Fibroblast Activation Protein (FAP) has emerged as a compelling biomarker for a variety of pathological conditions, including a majority of epithelial cancers and inflammatory diseases such as liver cirrhosis and idiopathic pulmonary fibrosis.[1] Its overexpression on cancer-associated fibroblasts (CAFs) in the tumor microenvironment, coupled with low to absent expression in healthy tissues, makes it an ideal target for molecular imaging and targeted radionuclide therapy.[1][2] While Positron Emission Tomography (PET) using FAP inhibitors (FAPi) labeled with positron emitters has shown great promise, the accessibility and cost-effectiveness of Single Photon Emission Computed Tomography (SPECT) imaging warrant the development of <sup>99m</sup>Tc-labeled FAPi tracers.[1][3]

**FAP-IN-2 TFA** is an isonitrile-containing FAP inhibitor derivative designed for radiolabeling with Technetium-99m (<sup>99m</sup>Tc). The isonitrile group serves as a ligand to coordinate the <sup>99m</sup>Tc, forming a stable complex suitable for in vivo imaging.[1] This document provides a detailed protocol for the radiolabeling of **FAP-IN-2 TFA** with <sup>99m</sup>Tc, along with methods for quality control and a summary of the performance of various <sup>99m</sup>Tc-labeled FAP inhibitors.

## Signaling Pathway of FAP Targeting

Fibroblast Activation Protein is a type II transmembrane serine protease with both dipeptidyl peptidase and endopeptidase activity. In the tumor microenvironment, FAP-expressing CAFs

play a crucial role in tumor growth, invasion, and metastasis. Radiolabeled FAP inhibitors, such as  $^{99m}\text{Tc}$ -FAP-IN-2, bind to FAP on the surface of these cells, allowing for non-invasive imaging of FAP expression.



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Diagram of FAP targeting in the tumor microenvironment.

## Experimental Protocols

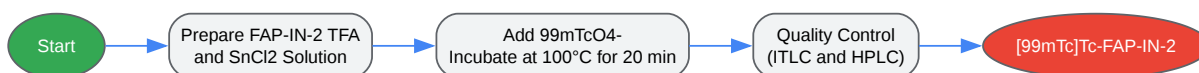
### Materials and Equipment

- FAP-IN-2 TFA precursor
- $^{99m}\text{Tc}$ -pertechnetate ( $\text{Na}[^{99m}\text{TcO}_4]$ ) from a commercial generator
- Stannous chloride ( $\text{SnCl}_2$ ) solution
- Nitrogen ( $\text{N}_2$ ) gas, high purity

- Saline solution, sterile (0.9% NaCl)
- Water for injection, sterile
- Vortex mixer
- Heating block or water bath
- Dose calibrator
- Instant thin-layer chromatography (ITLC-SG) strips
- Radio-High-Performance Liquid Chromatography (Radio-HPLC) system
- Reaction vials, sterile, sealed

## Radiolabeling Workflow

The radiolabeling of **FAP-IN-2 TFA** with  $^{99m}\text{Tc}$  is a straightforward, one-step process based on the isonitrile coordination chemistry. The isonitrile ligand on the FAP inhibitor coordinates with the Technetium-99m, which is reduced to a lower oxidation state by stannous chloride.



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Workflow for the radiolabeling of **FAP-IN-2 TFA** with  $^{99m}\text{Tc}$ .

## Detailed Radiolabeling Procedure

- **Precursor Preparation:** In a sterile, nitrogen-purged reaction vial, dissolve a predetermined amount of **FAP-IN-2 TFA** in a suitable solvent as per the manufacturer's instructions.
- **Reducing Agent:** Add an appropriate volume of stannous chloride solution to the vial. The amount of  $\text{SnCl}_2$  is critical for the efficient reduction of  $[\text{99mTcO}_4]^-$ .

- Radiolabeling Reaction: To the vial containing the **FAP-IN-2 TFA** and stannous chloride, add the required activity of 99mTc-pertechnetate solution.
- Incubation: Gently mix the contents of the vial and incubate in a heating block or water bath at 100°C for approximately 20 minutes.[\[4\]](#)
- Cooling: After incubation, allow the vial to cool to room temperature.
- Quality Control: Before use, the radiochemical purity of the final product, [99mTc]Tc-FAP-IN-2, must be determined.

## Quality Control Procedures

### Instant Thin-Layer Chromatography (ITLC)

- Stationary Phase: ITLC-SG strips.
- Mobile Phase: Acetonitrile or a saline/acetone mixture.[\[5\]](#)
- Procedure: Spot a small amount of the radiolabeled solution onto the ITLC strip and develop the chromatogram.
- Analysis: Free pertechnetate ([99mTcO<sub>4</sub>]<sup>-</sup>) will migrate with the solvent front, while the labeled [99mTc]Tc-FAP-IN-2 and any reduced/hydrolyzed 99mTc will remain at the origin.

### Radio-High-Performance Liquid Chromatography (Radio-HPLC)

- System: A standard HPLC system equipped with a radioactivity detector.
- Column: A reverse-phase C18 column is typically used.
- Mobile Phase: A gradient of water (with 0.1% TFA) and acetonitrile is commonly employed.
- Analysis: The retention times of the radiolabeled product, free pertechnetate, and other potential impurities are determined to calculate the radiochemical purity.[\[6\]](#)

## Performance of 99mTc-Labeled FAP Inhibitors

The development of various  $^{99m}\text{Tc}$ -labeled FAP inhibitors has demonstrated high radiolabeling efficiency and promising in vitro and in vivo characteristics.<sup>[1]</sup> The choice of chelator and linker can influence the pharmacokinetic properties of the tracer.<sup>[1]</sup>

Table 1: In Vitro Performance of Selected  $^{99m}\text{Tc}$ -Labeled FAP Inhibitors

Radiotracer	Labeling Strategy	Radiochemical Purity (%)	Stability (in serum)	IC50 / Kd (nM)	Reference
[ $^{99m}\text{Tc}$ ][Tc-(CN-PEG4-FAP) <sub>6</sub> ] <sup>+</sup>	Isonitrile	>95%	Good	High Affinity (Kd in nM range)	<sup>[7]</sup>
[ $^{99m}\text{Tc}$ ]Tc-L1	HYNIC	>95%	Good	High Affinity (Kd in nM range)	<sup>[3]</sup>
[ $^{99m}\text{Tc}$ ]Tc-iFAP	HYNIC	>98%	>95% at 24h	Ki = 0.536	<sup>[6][8]</sup>
[ $^{99m}\text{Tc}$ ]Tc-HYNIC-FAP	HYNIC	>90%	Stable up to 6h	-	<sup>[5]</sup>
[ $^{99m}\text{Tc}$ ]Tc-FAP-34	Tricarbonyl	-	-	6.9	<sup>[1]</sup>

Table 2: In Vivo Performance of Selected  $^{99m}\text{Tc}$ -Labeled FAP Inhibitors in Tumor-Bearing Mice

Radiotracer	Tumor Model	Tumor Uptake (%ID/g)	Time Post-Injection	Key Findings	Reference
[99mTc][Tc-(CN-PEG4-FAPI)6]+	U87MG	8.05 ± 1.48	1h	High tumor uptake and favorable biodistribution.	<a href="#">[1]</a> <a href="#">[7]</a>
[99mTc]Tc-L1	U87MG	13.18 ± 1.26	1h	Substantially higher tumor uptake compared to other tracers.	<a href="#">[1]</a>
[99mTc]Tc-iFAP	Hep-G2	7.05 ± 1.13	30 min	High tumor uptake and fast kidney elimination.	<a href="#">[6]</a> <a href="#">[8]</a>
[99mTc]Tc-TE-FAPT	U87	6.33 ± 2.10	1h	Superior pharmacokinetic properties.	<a href="#">[1]</a>
[99mTc]Tc-FAPI-34	-	~5.4	-	Significant tumor uptake.	<a href="#">[1]</a>

## Conclusion

The radiolabeling of **FAP-IN-2 TFA** with 99mTc provides a promising avenue for the widespread clinical application of FAP-targeted imaging using SPECT. The isonitrile-based labeling method is efficient and results in a stable product with high radiochemical purity. The preclinical data from various 99mTc-labeled FAP inhibitors demonstrate high affinity for FAP and significant tumor uptake, suggesting their potential for effective cancer diagnosis and staging. Further clinical studies are warranted to fully establish the diagnostic efficacy of these novel radiotracers.

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